

# An In-Depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-Bromo-2-(bromomethyl)benzonitrile
Cat. No.:	B1287307

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## Introduction

**3-Bromo-2-(bromomethyl)benzonitrile** is a halogenated aromatic nitrile. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a benzonitrile core with two different bromine-containing substituents, offers multiple points for chemical modification. The nitrile group and the two bromine atoms can be manipulated to introduce a variety of functional groups, making it a valuable building block for complex molecular architectures. This guide provides a summary of the available technical information for this compound.

## Physicochemical Properties

There is limited publicly available data on the detailed physicochemical properties of **3-Bromo-2-(bromomethyl)benzonitrile**. The following table summarizes the known information.

Property	Value	Source
IUPAC Name	3-Bromo-2-(bromomethyl)benzonitrile	N/A
CAS Number	1233479-42-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Br <sub>2</sub> N	<a href="#">[1]</a>
Molecular Weight	274.94 g/mol	<a href="#">[1]</a>
Melting Point	Not Available	
Boiling Point	Not Available	
Density	Not Available	
Storage Conditions	2-8°C, under inert gas	<a href="#">[1]</a>

## Synthesis

A detailed, validated experimental protocol for the synthesis of **3-Bromo-2-(bromomethyl)benzonitrile** is not readily available in the published literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, specifically the radical bromination of a methyl group on a benzene ring. A common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator.

## Proposed Experimental Protocol: A Representative Synthesis

This protocol is a general representation of how a similar compound, 4-(bromomethyl)benzonitrile, is synthesized and is likely adaptable for **3-Bromo-2-(bromomethyl)benzonitrile**, starting from 3-bromo-2-methylbenzonitrile.

Reaction: Radical bromination of 3-bromo-2-methylbenzonitrile.

Reagents and Materials:

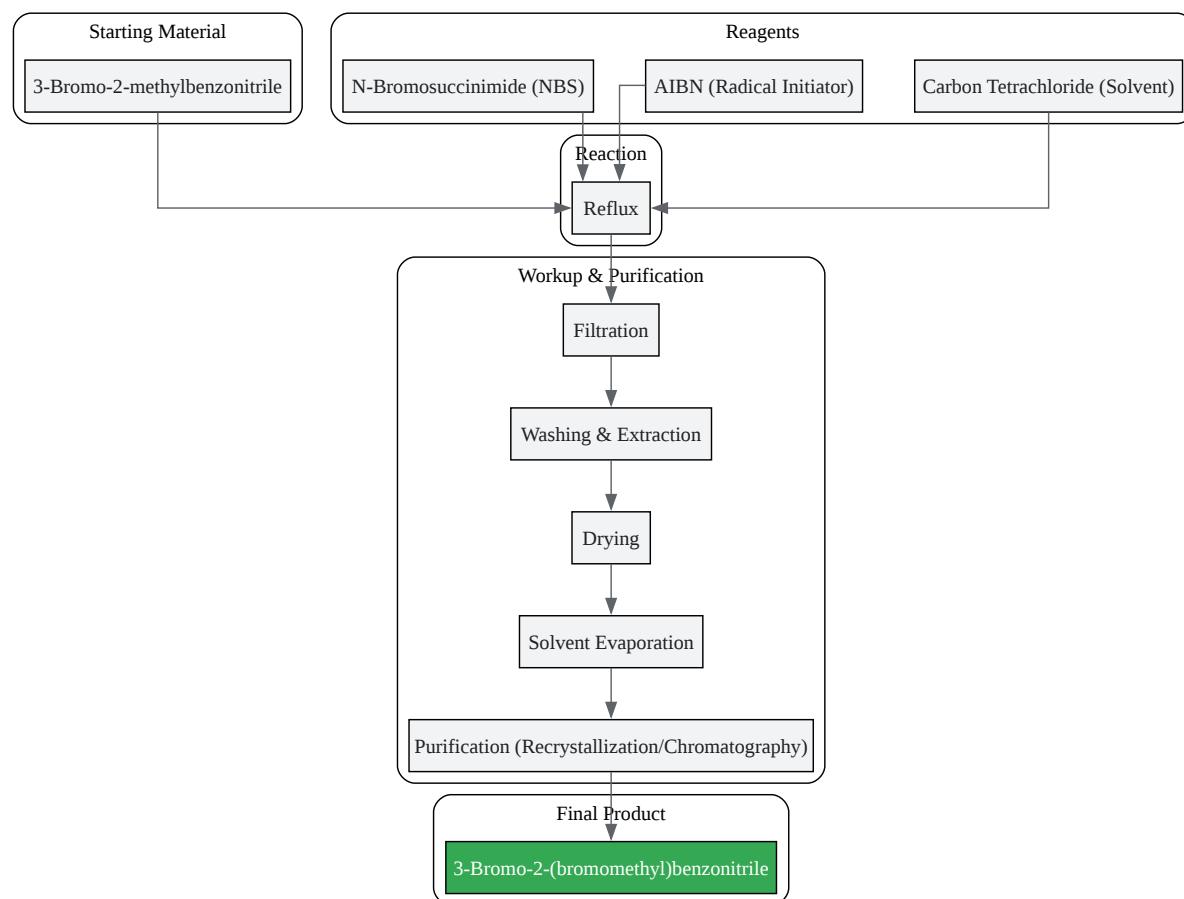
- 3-bromo-2-methylbenzonitrile

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Anhydrous carbon tetrachloride ( $\text{CCl}_4$ ) or another suitable non-polar solvent
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux and filtration

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylbenzonitrile in anhydrous  $\text{CCl}_4$  under an inert atmosphere.
- Add N-bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
- Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
- The succinimide byproduct, which is insoluble in  $\text{CCl}_4$ , can be removed by filtration.
- The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **3-Bromo-2-(bromomethyl)benzonitrile**.

Note: This is a proposed protocol and would require optimization and validation for laboratory use.

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## References

- 1. 3-Bromo-2-(bromomethyl)benzonitrile [myskinrecipes.com]
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